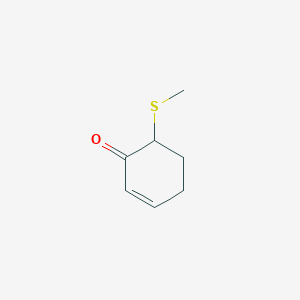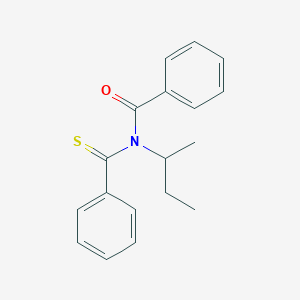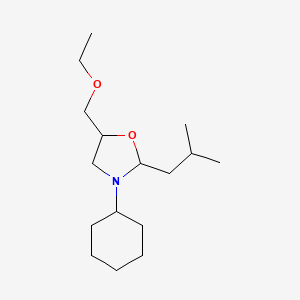![molecular formula C21H22Br2N2O7 B14390992 N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine CAS No. 88133-02-2](/img/structure/B14390992.png)
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is a complex organic compound that belongs to the class of peptides This compound is characterized by the presence of benzyloxycarbonyl groups, bromine atoms, and amino acid residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine typically involves multiple steps, including the protection of amino groups, bromination, and coupling reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group of L-tyrosine, followed by bromination at the 3 and 5 positions using bromine or N-bromosuccinimide (NBS). The protected and brominated tyrosine is then coupled with D-threonine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the bromine atoms can yield the corresponding hydrogenated compounds .
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions during peptide synthesis. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino acid residues can interact with active sites of enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis and as a biochemical reagent.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of N-(L-Prolyl)-β-alanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is unique due to the presence of both benzyloxycarbonyl and bromine groups, which confer distinct chemical reactivity and biological activity. Its combination of L-tyrosine and D-threonine residues also provides unique stereochemical properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
88133-02-2 |
|---|---|
Formule moléculaire |
C21H22Br2N2O7 |
Poids moléculaire |
574.2 g/mol |
Nom IUPAC |
(2R,3S)-2-[[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H22Br2N2O7/c1-11(26)17(20(29)30)25-19(28)16(9-13-7-14(22)18(27)15(23)8-13)24-21(31)32-10-12-5-3-2-4-6-12/h2-8,11,16-17,26-27H,9-10H2,1H3,(H,24,31)(H,25,28)(H,29,30)/t11-,16-,17+/m0/s1 |
Clé InChI |
MOADBUZEINVTMF-MZPVMMEZSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)


![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)



![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)



